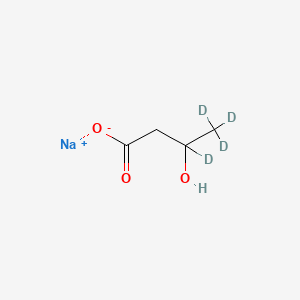
Enalapril Diketopiperazine Acid
描述
Enalapril Diketopiperazine Acid is a derivative of Enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. This compound is formed through the degradation of Enalapril, particularly under certain conditions such as high temperature and pH variations. This compound is of interest due to its stability and potential implications in pharmaceutical formulations.
作用机制
Target of Action
Enalapril Diketopiperazine Acid primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
This compound, as an active metabolite of Enalapril, competitively inhibits ACE . This inhibition hinders the production of Angiotensin II, a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . The overall effect is a reduction in blood pressure and blood fluid volume .
Biochemical Pathways
The inhibition of ACE leads to decreased levels of Angiotensin II, resulting in less vasoconstriction and decreased blood pressure . This suppression of the RAAS also leads to a reduction in Aldosterone secretion . Aldosterone is a hormone that promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure. Therefore, its reduction further contributes to the lowering of blood pressure .
Pharmacokinetics
Enalapril is a prodrug that is rapidly biotransformed into its active metabolite, Enalaprilat . It has good oral absorption and is long-acting . The active metabolite is responsible for the pharmacological actions of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the lowering of blood pressure and blood fluid volume . This is achieved through the inhibition of ACE, leading to decreased levels of Angiotensin II and Aldosterone . These changes result in less vasoconstriction and decreased renal reabsorption of sodium ions, respectively .
Action Environment
Environmental factors such as humidity and the pH of the microenvironment can influence the stability of this compound . For instance, it has been found that neutral pH promotes the highest stability, but acidic conditions at pH 3 also stabilize the formulation . Additionally, the interaction between Enalapril and certain excipients in a formulation can affect its stability . For example, the presence of Eudragit E might exacerbate the degradation of Enalapril .
生化分析
Biochemical Properties
Enalapril Diketopiperazine Acid plays a role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and proteins involved in blood pressure regulation . These interactions are typically inhibitory, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ACE, it reduces the production of angiotensin II, thereby decreasing vasoconstriction and promoting vasodilation . This can impact various cellular processes, including cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As an ACE inhibitor, it binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and an increase in vasodilation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Studies have shown that it may undergo thermal-induced intramolecular interaction to cause a diketopiperazine formation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, the recommended dosage of Enalapril for treatment of congestive heart failure in dogs is 0.25–0.5 mg/kg, administered orally every 12–24 hours
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system metabolic pathway . It interacts with enzymes such as ACE and impacts the production of angiotensin II
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The specific details of how this compound is transported and distributed within cells and tissues, and any effects on its localization or accumulation, are still being studied.
准备方法
Synthetic Routes and Reaction Conditions: Enalapril Diketopiperazine Acid is typically synthesized through the cyclization of Enalapril or its derivatives. The process involves heating Enalapril in the presence of a base, such as sodium bicarbonate, which facilitates the cyclization reaction to form the diketopiperazine ring structure . The reaction is usually carried out at elevated temperatures, around 60°C, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the purity of the final product . The process is optimized to maintain the stability of the compound and minimize the formation of impurities.
化学反应分析
Types of Reactions: Enalapril Diketopiperazine Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the diketopiperazine ring back to its precursor forms.
Substitution: The diketopiperazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the diketopiperazine structure, which can have different pharmacological properties .
科学研究应用
Enalapril Diketopiperazine Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the stability and degradation pathways of angiotensin-converting enzyme inhibitors.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to its parent compound, Enalapril.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in cardiovascular diseases.
Industry: It is used in the development of stable pharmaceutical formulations and as a reference standard in quality control processes
相似化合物的比较
Enalaprilat: The active metabolite of Enalapril, which also inhibits the angiotensin-converting enzyme.
Lisinopril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Ramipril: A prodrug that is converted to its active form, ramiprilat, which inhibits the angiotensin-converting enzyme.
Uniqueness: Enalapril Diketopiperazine Acid is unique due to its stability and the specific conditions under which it is formed. Unlike its parent compound, it is more resistant to degradation under certain conditions, making it valuable in pharmaceutical formulations .
属性
IUPAC Name |
(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBULCBUWNSQTL-QEJZJMRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747695 | |
| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115623-21-7 | |
| Record name | Enalapril diketopiperazine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENALAPRIL DIKETOPIPERAZINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/new.no-structure.jpg)









